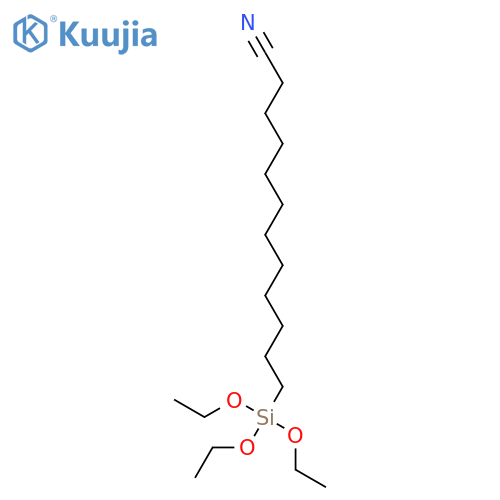

Cas no 216962-94-6 (Dodecanenitrile, 12-(triethoxysilyl)-)

216962-94-6 structure

商品名:Dodecanenitrile, 12-(triethoxysilyl)-

Dodecanenitrile, 12-(triethoxysilyl)- 化学的及び物理的性質

名前と識別子

-

- Dodecanenitrile, 12-(triethoxysilyl)-

- 216962-94-6

- MFCD11982874

- 11-Cyanoundecyltriethoxysilane

-

- インチ: InChI=1S/C18H37NO3Si/c1-4-20-23(21-5-2,22-6-3)18-16-14-12-10-8-7-9-11-13-15-17-19/h4-16,18H2,1-3H3

- InChIKey: XXUXSMAFHCEKNZ-UHFFFAOYSA-N

- ほほえんだ: CCO[Si](CCCCCCCCCCCC#N)(OCC)OCC

計算された属性

- せいみつぶんしりょう: 343.25441

- どういたいしつりょう: 343.25427058g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 17

- 複雑さ: 287

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.5Ų

じっけんとくせい

- PSA: 51.48

Dodecanenitrile, 12-(triethoxysilyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB357008-10g |

11-Cyanoundecyltriethoxysilane; . |

216962-94-6 | 10g |

€1831.00 | 2025-02-19 | ||

| abcr | AB357008-1g |

11-Cyanoundecyltriethoxysilane; . |

216962-94-6 | 1g |

€301.00 | 2025-02-19 | ||

| abcr | AB357008-5g |

11-Cyanoundecyltriethoxysilane; . |

216962-94-6 | 5g |

€1066.00 | 2025-02-19 |

Dodecanenitrile, 12-(triethoxysilyl)- 関連文献

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

3. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

216962-94-6 (Dodecanenitrile, 12-(triethoxysilyl)-) 関連製品

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:216962-94-6)Dodecanenitrile, 12-(triethoxysilyl)-

清らかである:99%/99%/99%

はかる:1g/5g/10g

価格 ($):178/632/1085